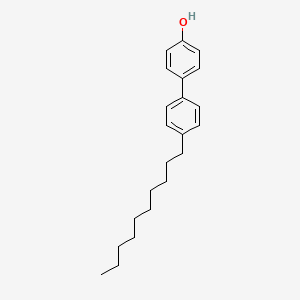

4-(4-Decylphenyl)phenol

Description

4-(4-Decylphenyl)phenol is an alkylphenol derivative characterized by a phenolic ring substituted with a decylphenyl group (a phenyl ring attached to a 10-carbon alkyl chain). Alkylphenols are widely studied for their industrial applications, including use as surfactants, polymer stabilizers, and intermediates in organic synthesis . The decyl chain in 4-(4-Decylphenyl)phenol enhances hydrophobicity, influencing its solubility, thermal stability, and reactivity compared to shorter-chain analogs.

Properties

CAS No. |

113248-05-8 |

|---|---|

Molecular Formula |

C22H30O |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

4-(4-decylphenyl)phenol |

InChI |

InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(23)18-16-21/h11-18,23H,2-10H2,1H3 |

InChI Key |

BBHSUIZJYYOAND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of alkylphenols vary significantly with alkyl chain length and branching. Below is a comparative analysis with key analogs:

Key Observations :

- Chain Length: Longer alkyl chains (e.g., decyl) reduce water solubility and increase lipid affinity, making 4-(4-Decylphenyl)phenol suitable for non-polar matrices. Shorter chains (e.g., heptyl) balance hydrophobicity and solubility .

- Branching vs.

- Cyclohexyl Substitution: Cyclohexyl-containing derivatives (e.g., 4-(trans-4-Heptylcyclohexyl)phenol) show improved thermal stability, relevant for materials science .

Nonlinear Optical (NLO) Properties

For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–9) exhibits strong NLO activity due to its extended π-conjugation and intramolecular charge transfer (ICT), with a third-order nonlinear susceptibility (χ³) of ~10⁻⁶ esu . In contrast, alkylphenols like 4-(4-Decylphenyl)phenol lack such conjugation, likely resulting in weaker NLO performance. However, their hydrophobic nature may make them suitable as dopants in polymer-based optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.